N-[1-(2-Amino-ethyl)-piperidin-4-ylmethyl]-N-methyl-acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(2-Amino-ethyl)-piperidin-4-ylmethyl]-N-methyl-acetamide is a compound that features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various drugs and natural products .
Vorbereitungsmethoden
The synthesis of N-[1-(2-Amino-ethyl)-piperidin-4-ylmethyl]-N-methyl-acetamide typically involves the reaction of piperidine derivatives with appropriate reagents. One common method includes the use of N,N-dimethylmethylene ammonium chloride in acetic acid, followed by elimination of protective groups . Industrial production methods often involve multi-step synthesis, including hydrogenation, cyclization, and functionalization reactions .
Analyse Chemischer Reaktionen
N-[1-(2-Amino-ethyl)-piperidin-4-ylmethyl]-N-methyl-acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides
Wissenschaftliche Forschungsanwendungen
N-[1-(2-Amino-ethyl)-piperidin-4-ylmethyl]-N-methyl-acetamide has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of N-[1-(2-Amino-ethyl)-piperidin-4-ylmethyl]-N-methyl-acetamide involves its interaction with specific molecular targets. It can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
N-[1-(2-Amino-ethyl)-piperidin-4-ylmethyl]-N-methyl-acetamide can be compared with other piperidine derivatives, such as:
Piperidinones: These compounds have a similar structure but contain a ketone group.
Spiropiperidines: These feature a spirocyclic structure, which can lead to different biological activities.
Condensed Piperidines: These have fused ring systems, which can enhance their stability and activity.
This compound is unique due to its specific functional groups and the resulting biological activities.
Eigenschaften
Molekularformel |
C11H23N3O |
---|---|
Molekulargewicht |
213.32 g/mol |
IUPAC-Name |
N-[[1-(2-aminoethyl)piperidin-4-yl]methyl]-N-methylacetamide |
InChI |
InChI=1S/C11H23N3O/c1-10(15)13(2)9-11-3-6-14(7-4-11)8-5-12/h11H,3-9,12H2,1-2H3 |
InChI-Schlüssel |
IZEGAWYJQFJSAY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N(C)CC1CCN(CC1)CCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.